molecular formula C12H11BrN2O B1292827 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone CAS No. 810662-38-5

2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

Cat. No.: B1292827
CAS No.: 810662-38-5
M. Wt: 279.13 g/mol
InChI Key: LKQQZQZAQABIRT-UHFFFAOYSA-N
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Description

2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone typically involves the bromination of 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted imidazoles, ketones, carboxylic acids, alcohols, and amines, depending on the type of reaction and the reagents used .

Scientific Research Applications

2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-1-methyl-1H-imidazole
  • 4-bromo-1H-imidazole
  • N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine

Uniqueness

2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone is unique due to the presence of both the bromine atom and the 4-methyl-1H-imidazol-1-yl group. This combination imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in the synthesis of complex molecules and a potential candidate for drug development .

Properties

IUPAC Name

2-bromo-1-[4-(4-methylimidazol-1-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O/c1-9-7-15(8-14-9)11-4-2-10(3-5-11)12(16)6-13/h2-5,7-8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQQZQZAQABIRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=CC=C(C=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648615
Record name 2-Bromo-1-[4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

810662-38-5
Record name 2-Bromo-1-[4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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